5-Chloromethyl-2-(4-chlorophenyl)-1H-imidazole
Overview
Description
“5-Chloromethyl-2-(4-chlorophenyl)-1H-imidazole” is a chemical compound with the molecular formula C11H8Cl2N2 . It is a subclass of the organochlorines .
Molecular Structure Analysis
The molecular structure of “5-Chloromethyl-2-(4-chlorophenyl)-1H-imidazole” can be represented by the InChI code: 1S/C11H8Cl2N2/c12-5-8-6-14-11(15-7-8)9-1-3-10(13)4-2-9/h1-4,6-7H,5H2 .Scientific Research Applications
Corrosion Inhibition
5-Chloromethyl-2-(4-chlorophenyl)-1H-imidazole derivatives, specifically 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl), have been investigated for their corrosion inhibition properties. In a study by Ouakki et al. (2019), IM-Cl demonstrated high efficiency in inhibiting corrosion in mild steel in sulfuric acid medium, showing potential for industrial applications in metal preservation (Ouakki et al., 2019).
Crystal Structure Analysis
The crystal structure of imidazole derivatives, including 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, has been analyzed to understand their molecular geometry and potential applications in various fields like material science. Sharma et al. (2019) detailed the crystallographic data, providing insights into the molecular structure and interactions (Sharma et al., 2019).
Synthesis and Reactivity
Research by Primas et al. (2013) explored the synthesis and reactivity of imidazole derivatives, including 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole. This study contributes to the understanding of the chemical properties and potential applications of these compounds in organic synthesis (Primas et al., 2013).
Safety And Hazards
“5-Chloromethyl-2-(4-chlorophenyl)-1H-imidazole” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZALKNSSDQIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethyl-2-(4-chlorophenyl)-1H-imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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